- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009
Cas no 931-48-6 (Ethynylcyclohexane)
Ethynylcyclohexane structure
Product Name:Ethynylcyclohexane
CAS 번호:931-48-6
MF:C8H12
메가와트:108.180882453918
MDL:MFCD00001513
CID:804303
PubChem ID:70263
Update Time:2025-06-07
Ethynylcyclohexane 화학적 및 물리적 성질
이름 및 식별자
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
-
- MDL: MFCD00001513
- 인치: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- InChIKey: SSDZYLQUYMOSAK-UHFFFAOYSA-N
- 미소: C#CC1CCCCC1
계산된 속성
- 정밀분자량: 108.09400
- 동위원소 질량: 108.094
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 0
- 복잡도: 98.5
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 0A^2
실험적 성질
- 색과 성상: 무색 투명 액체
- 밀도: 0.828 g/mL at 25 °C(lit.)
- 비등점: 130-132 °C(lit.)
- 플래시 포인트: 화씨 온도: 64.4°f< br / >섭씨: 18 ° C< br / >
- 굴절률: n20/D 1.4540(lit.)
- 수용성: Immiscible with water.
- PSA: 0.00000
- LogP: 2.19990
- 용해성: 미확정
Ethynylcyclohexane 세관 데이터
- 세관 번호:2902199090
- 세관 데이터:
?? ?? ??:
2902199090개요:
2902199090 기타 환탄화수소\환탄화수소와 환테르펜.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:2.0%.????:30.0%
?? ??:
?? ??, ?? ??
요약:
2902199090 기타 에탄화수소, 에틸렌, 에테르펜.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%
Ethynylcyclohexane 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53418-5g |
Cyclohexylacetylene, 98% |
931-48-6 | 98% | 5g |
¥1635.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53418-25g |
Cyclohexylacetylene, 98% |
931-48-6 | 98% | 25g |
¥11683.00 | 2023-04-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129216-1G |
Ethynylcyclohexane |
931-48-6 | 1g |
¥596.21 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129216-5G |
Ethynylcyclohexane |
931-48-6 | 5g |
¥1444.69 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C832075-25g |
cyclohexane |
931-48-6 | 98% | 25g |
4,489.20 | 2021-05-17 | |
| TRC | E939213-100mg |
Ethynylcyclohexane |
931-48-6 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939213-500mg |
Ethynylcyclohexane |
931-48-6 | 500mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E939213-1g |
Ethynylcyclohexane |
931-48-6 | 1g |
$ 160.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-250mg |
Ethynylcyclohexane |
931-48-6 | 98% | 250mg |
¥74.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-1g |
Ethynylcyclohexane |
931-48-6 | 98% | 1g |
¥199.0 | 2024-04-17 |
Ethynylcyclohexane 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
참조
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene, Journal of the Chemical Society, 1992, (3), 219-20
합성 방법 3
반응 조건
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
참조
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
합성 방법 4
반응 조건
참조
- Convenient two-step conversion of acid chlorides to terminal alkynes, Synlett, 1990, (4),
합성 방법 5
반응 조건
참조
- Product class 8: linear alkynes: synthesis by elimination, Science of Synthesis, 2008, 43, 435-467
합성 방법 6
반응 조건
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
참조
- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
합성 방법 7
반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
참조
- The synthesis and reactions of alkynylboranes and "ate" complexes, 1976, , ,
합성 방법 8
반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920
합성 방법 10
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
참조
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF, Tetrahedron Letters, 2008, 49(48), 6794-6796
합성 방법 11
반응 조건
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
참조
- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891
합성 방법 12
반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
참조
- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,
합성 방법 13
반응 조건
참조
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4
합성 방법 14
반응 조건
참조
- Reaction of cyclohexylacetylene with lower saturated monobasic acids, Zhurnal Obshchei Khimii, 1957, 27, 1185-7
합성 방법 15
반응 조건
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
참조
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source, Organic Chemistry Frontiers, 2020, 7(4), 702-708
합성 방법 16
반응 조건
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
참조
- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6
합성 방법 17
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
참조
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940
합성 방법 18
반응 조건
참조
- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554
합성 방법 19
합성 방법 20
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
참조
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, Organic Syntheses, 1986, 64, 44-9
Ethynylcyclohexane Raw materials
- 1-cyclohexylethan-1-one
- Lithium Acetylide-ethylenediamine (1:1)
- Cyclohexane, (2,2-dibromoethenyl)-
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Cyclohexanone p-Toluenesulfonylhydrazone
- Cyclohexane, (2,2-dichloroethenyl)-
- Ethanone, 1-cyclohexyl-2-(triphenylphosphoranylidene)-
- Lithium acetylide(Li(C2H)) (9CI)
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
Ethynylcyclohexane Preparation Products
Ethynylcyclohexane 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:931-48-6)Ethynylcyclohexane
주문 번호:A1211714
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 15:59
가격 ($):441.0
Email:sales@amadischem.com
Ethynylcyclohexane 관련 문헌
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
931-48-6 (Ethynylcyclohexane) 관련 제품
- 591252-07-2(Cyclohexane,1,4-diethynyl-,trans-(9ci))
- 57495-17-7(Cyclohexane,1,3-diethynyl-,trans-(9ci))
- 178243-92-0(Cyclohexane,2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-)
- 159524-85-3(Cyclohexane,1-ethynyl-4-propyl-, trans-)
- 165047-92-7(Cyclohexane,1,3-diethynyl-)
- 61786-28-5(Cyclohexane, 1-butyl-2-ethynyl-)
- 96454-73-8(1-ethynylbicyclo[2.2.2]octane)
- 143456-91-1(1,1'-Bicyclohexyl,4-ethynyl-4'-pentyl-, (trans,trans)-)
- 141743-53-5(Cyclohexane,1-ethyl-4-ethynyl-, trans-)
- 178358-29-7(Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, [1S-(1alpha,2alpha,4beta)]- (9CI))
추천 공급업체